molecular formula C8H10O3S B13633356 2-((Ethylthio)methyl)furan-3-carboxylic acid

2-((Ethylthio)methyl)furan-3-carboxylic acid

Cat. No.: B13633356
M. Wt: 186.23 g/mol
InChI Key: YOOFLRJQSQILJD-UHFFFAOYSA-N
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Description

2-((Ethylthio)methyl)furan-3-carboxylic acid is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . This compound is characterized by a furan ring substituted with an ethylthio group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethylthio)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with ethylthiol in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-((Ethylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((Ethylthio)methyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Ethylthio)methyl)furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The furan ring structure allows for interactions with nucleophilic sites, contributing to its biological activity .

Comparison with Similar Compounds

  • 2,5-Furan-dicarboxylic acid (2,5-FDCA)
  • 2,5-Dimethylfuran (2,5-DMF)
  • Furfuryl alcohol

Comparison: 2-((Ethylthio)methyl)furan-3-carboxylic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. Unlike 2,5-Furan-dicarboxylic acid, which is primarily used in polymer production, this compound is more versatile in its applications across different fields .

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-2-12-5-7-6(8(9)10)3-4-11-7/h3-4H,2,5H2,1H3,(H,9,10)

InChI Key

YOOFLRJQSQILJD-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C=CO1)C(=O)O

Origin of Product

United States

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